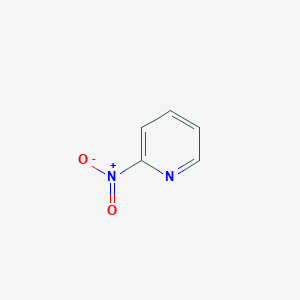

2-Nitropyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c8-7(9)5-3-1-2-4-6-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTDBMHJSBSAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00878766 | |

| Record name | 2-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15009-91-3, 56778-64-4 | |

| Record name | Pyridine, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015009913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056778644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-NITROPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00878766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitropyridine is an important heterocyclic organic compound with the chemical formula C₅H₄N₂O₂.[1] As a derivative of pyridine, it features a nitro group (-NO₂) substituted at the second position of the aromatic ring. This substitution significantly influences the electronic properties and reactivity of the pyridine core, making this compound a valuable building block and intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols and visualizations to support researchers in its application.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄N₂O₂ | [1] |

| Molecular Weight | 124.10 g/mol | [1] |

| CAS Number | 15009-91-3 | [2] |

| Appearance | Powder | [2] |

| Melting Point | 67-72 °C | [2] |

| Boiling Point | 257.1 °C at 760 mmHg | N/A |

| Density | 1.313 g/cm³ | N/A |

| Flash Point | 109.3 °C | [1] |

| Vapor Pressure | 0.0239 mmHg at 25°C | N/A |

| Refractive Index | 1.567 | N/A |

| Solubility | Insoluble in water. Soluble in organic solvents like toluene, DMF, methanol, and acetone. | [3][4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | Estimated δ (ppm): ~8.7 (H6, dd), ~8.4 (H3, dd), ~7.9 (H5, ddd), ~7.5 (H4, ddd) | N/A |

| ¹³C NMR | N/A | N/A |

| Infrared (IR) Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1600-1450 cm⁻¹ (C=C, C=N stretch), ~1550-1500 cm⁻¹ & ~1350-1300 cm⁻¹ (N-O stretch of NO₂) | [5] |

| Mass Spectrometry | N/A | N/A |

Note: Precise, experimentally verified ¹H NMR and ¹³C NMR data for this compound were not available in the cited literature. The provided ¹H NMR values are estimations based on the known effects of a nitro substituent on a pyridine ring. The IR peaks are characteristic absorptions for this class of compounds.

Experimental Protocols

Synthesis of this compound via Oxidation of 2-Aminopyridine

A common route for the synthesis of this compound involves the oxidation of the corresponding amine, 2-aminopyridine. The following is a representative protocol adapted from general procedures for the synthesis of nitropyridines.[6]

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Ice

-

Sodium Hydroxide (NaOH) solution

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 2-aminopyridine to an excess of concentrated sulfuric acid while stirring. Maintain the temperature below 10°C.

-

Once the 2-aminopyridine is completely dissolved, slowly add hydrogen peroxide (30%) dropwise to the solution, ensuring the temperature does not exceed 10-15°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

-

The crude this compound may precipitate out of the solution. If not, extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, ethanol/water mixture, or hexane/ethyl acetate mixture)[3]

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

Procedure:

-

Select an appropriate solvent or solvent pair for recrystallization. A good solvent will dissolve the compound when hot but not when cold.[7]

-

Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If a solvent pair is used, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Reactivity and Biological Significance

The presence of the electron-withdrawing nitro group at the 2-position significantly influences the reactivity of the pyridine ring. It deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration or halogenation at other positions on the ring more difficult. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

Nitropyridine derivatives have garnered interest in medicinal chemistry due to their potential biological activities. While specific signaling pathways for this compound are not extensively documented, related compounds have shown promise as antimicrobial and anticancer agents. The nitro group can undergo bioreduction in microbial cells, generating reactive nitrogen species that can damage DNA or inhibit essential enzymes.

Visualizations

Logical Relationship: Reactivity of this compound

Caption: Logical diagram illustrating the influence of the nitro group on the reactivity of the pyridine ring.

Experimental Workflow: Synthesis and Purification of this compound

Caption: A general workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Statements: H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P302 + P352 + P312 (IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Store in a tightly closed container in a dry and well-ventilated place.

References

- 1. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. spectrabase.com [spectrabase.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide to the Synthesis of Nitropyridine N-Oxides: A Focus on 2-Nitropyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of nitropyridine N-oxides, with a specific focus on the preparation of 2-nitropyridine derivatives. While the direct nitration of pyridine N-oxide is a common method for the synthesis of 4-nitropyridine N-oxide, the formation of the 2-nitro isomer via this route is not synthetically favored. This document will first elucidate the principles governing the regioselectivity of the nitration of pyridine N-oxide, providing a detailed protocol for the synthesis of the 4-nitro isomer. Subsequently, a well-established and effective alternative methodology for the synthesis of this compound N-oxide from 2-aminopyridine N-oxide will be presented in detail.

Regioselectivity in the Nitration of Pyridine N-Oxide

The nitration of pyridine N-oxide using a mixture of fuming nitric acid and concentrated sulfuric acid predominantly yields 4-nitropyridine N-oxide. This high regioselectivity is a consequence of the electronic properties of the pyridine N-oxide molecule and the stability of the reaction intermediates.

The N-oxide group is an activating group that donates electron density to the pyridine ring, particularly at the ortho (2 and 6) and para (4) positions. This activation makes the pyridine N-oxide ring more susceptible to electrophilic attack than pyridine itself. However, the formation of the sigma complex (Wheland intermediate) during electrophilic aromatic substitution is more stabilized when the attack occurs at the 4-position. This is because the positive charge in the intermediate can be delocalized onto the oxygen atom of the N-oxide group through resonance, a stabilizing effect that is not as significant for the intermediate formed from attack at the 2-position.

Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide

This protocol is adapted from established literature procedures.

Materials:

-

Pyridine N-oxide

-

Fuming Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Acetone

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Thermometer

-

Magnetic stirrer

-

Heating mantle

-

Beakers

-

Büchner funnel and flask

-

Rotary evaporator

Procedure:

-

Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid with constant stirring. Allow the mixture to warm to room temperature before use.

-

Reaction Setup: Equip a 100 mL three-necked flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer.

-

Nitration: Add 9.5 g (0.1 mol) of pyridine N-oxide to the flask and heat to 90°C. Add the nitrating mixture dropwise from the dropping funnel over a period of 30 minutes, maintaining the reaction temperature at 90°C. After the addition is complete, continue heating and stirring at 90°C for an additional 2 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto 150 g of crushed ice in a beaker with stirring.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8. This should be done in a fume hood as there will be vigorous gas evolution.

-

Isolation: The crude 4-nitropyridine N-oxide will precipitate as a yellow solid. Collect the solid by vacuum filtration using a Büchner funnel and wash it with cold water.

-

Purification: The crude product can be purified by recrystallization from hot water or ethanol to yield yellow needles.

Quantitative Data: Nitration of Pyridine N-Oxide

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyridine N-oxide | Fuming HNO₃ / H₂SO₄ | 90 | 2.5 | 4-Nitropyridine N-oxide | ~90 |

Synthesis of this compound N-Oxide: An Alternative Approach

Due to the unfavorable kinetics and thermodynamics of direct nitration at the 2-position of pyridine N-oxide, an alternative synthetic strategy is required. A reliable method involves the oxidation of 2-aminopyridine N-oxide. This multi-step approach provides a viable route to the desired 2-nitro derivative.

Experimental Protocol: Synthesis of this compound N-Oxide from 2-Aminopyridine N-Oxide

This protocol is based on the oxidation of the amino group of 2-aminopyridine N-oxide.

Part A: Synthesis of 2-Aminopyridine N-Oxide from 2-Aminopyridine

Materials:

-

2-Aminopyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30%)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle

-

Thermometer

Procedure:

-

Dissolve 10 g (0.106 mol) of 2-aminopyridine in 50 mL of glacial acetic acid in a round-bottom flask.

-

Slowly add 12 mL of 30% hydrogen peroxide to the solution with stirring.

-

Heat the mixture to 70-80°C and maintain this temperature for 3 hours.

-

Cool the reaction mixture and carefully neutralize it with a saturated sodium carbonate solution.

-

Extract the product with chloroform or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain 2-aminopyridine N-oxide.

Part B: Synthesis of this compound N-Oxide from 2-Aminopyridine N-Oxide

Materials:

-

2-Aminopyridine N-oxide

-

Fuming Sulfuric Acid (30% SO₃)

-

Hydrogen Peroxide (30%)

-

Ice

-

Ammonium Hydroxide

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Thermometer

-

Mechanical stirrer

-

Ice-salt bath

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 20 mL of fuming sulfuric acid (30% SO₃). Cool the flask in an ice-salt bath to 0-5°C.

-

Addition of Reactant: Slowly add 5.5 g (0.05 mol) of 2-aminopyridine N-oxide to the cold, stirred fuming sulfuric acid.

-

Oxidation: From the dropping funnel, add 5 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 10°C. After the addition is complete, continue stirring at this temperature for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.

-

Neutralization: Neutralize the solution to a pH of 7-8 with concentrated ammonium hydroxide while cooling in an ice bath.

-

Isolation and Purification: The product will precipitate. Collect the solid by filtration, wash with cold water, and dry. The crude this compound N-oxide can be purified by recrystallization from ethanol.

Quantitative Data: Synthesis of this compound N-Oxide

| Starting Material | Oxidizing Agent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 2-Aminopyridine N-oxide | Fuming H₂SO₄ / H₂O₂ | 0-10, then RT | 3 | This compound N-oxide | 60-70 |

Conclusion

The synthesis of nitropyridine N-oxides is a critical process in the development of various functional molecules. While the direct nitration of pyridine N-oxide is a highly efficient method for producing the 4-nitro isomer, it is not a viable route for the synthesis of this compound N-oxide due to the inherent regioselectivity of the reaction. For researchers and professionals in drug development requiring access to this compound derivatives, the oxidation of 2-aminopyridine N-oxide provides a robust and well-documented alternative. Understanding the underlying chemical principles and having access to detailed experimental protocols for both isomers is essential for the successful design and execution of synthetic strategies in this important area of chemistry.

Spectroscopic Characterization of 2-Nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-nitropyridine. Detailed experimental protocols, quantitative spectral data, and a logical workflow for analysis are presented to support researchers in the unambiguous identification and quality assessment of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H NMR Data

Solvent: Carbon Tetrachloride (CCl₄)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 8.59 | dd | J(H6,H5) = 4.62, J(H6,H4) = 1.86 |

| H-3 | 8.16 | dd | J(H3,H4) = 8.26, J(H3,H5) = 0.86 |

| H-4 | 8.06 | ddd | J(H4,H3) = 8.26, J(H4,H5) = 7.38, J(H4,H6) = 1.86 |

| H-5 | 7.68 | ddd | J(H5,H4) = 7.38, J(H5,H6) = 4.62, J(H5,H3) = 1.05 |

Data sourced from Smith, W.B. & Roark, J.L. J.PHYS.CHEM. 73, 1049 (1969).

¹³C NMR Data

IR Spectroscopy Data

Sample Preparation: KBr Pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1470 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1530-1500 | Strong | Asymmetric NO₂ stretch |

| ~1350-1320 | Strong | Symmetric NO₂ stretch |

| Below 1000 | Medium-Strong | C-H out-of-plane bending |

Characteristic absorption regions for nitro-aromatic compounds.

Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 124 | High | [M]⁺ (Molecular Ion) |

| 94 | Medium | [M - NO]⁺ |

| 78 | High | [M - NO₂]⁺ (Pyridine radical cation) |

| 51 | Medium | [C₄H₃]⁺ |

Fragmentation pattern is based on typical behavior of nitroaromatic compounds under electron ionization.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a solid organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄, for ¹H NMR as referenced). For ¹³C NMR, a solvent like CDCl₃ or DMSO-d₆ is common.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR, 400 MHz):

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-15 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR, 100 MHz):

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 200-240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Identify peak multiplicities and measure coupling constants.

-

Infrared (IR) Spectroscopy (FTIR-ATR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of powdered this compound onto the crystal to completely cover the sampling area.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the ATR crystal.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (GC-MS with Electron Ionization)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. This program may need to be optimized.

-

-

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-300.

-

-

Data Processing:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the obtained spectrum with a library spectrum (e.g., NIST) for confirmation.[1]

-

References

2-Nitropyridine: A Technical Health and Safety Guide for Research and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety information for 2-Nitropyridine. It is intended for use by trained professionals in research and drug development. All handling of this chemical should be conducted by qualified individuals in a controlled laboratory setting with appropriate personal protective equipment and engineering controls. This guide is for informational purposes only and does not replace a formal risk assessment or the information provided in a substance-specific Safety Data Sheet (SDS).

Introduction

This compound is a heterocyclic aromatic organic compound with the chemical formula C₅H₄N₂O₂. It serves as a versatile intermediate in the synthesis of various pharmaceutical compounds and other bioactive molecules.[1] The presence of the nitro group on the pyridine ring significantly influences its chemical reactivity and toxicological properties. This guide provides an in-depth summary of the known health and safety information for handling this compound, with a focus on data relevant to a laboratory research and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound[2]:

-

H301: Toxic if swallowed (Acute Toxicity, Oral, Category 3)

-

H312: Harmful in contact with skin (Acute Toxicity, Dermal, Category 4)

-

H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2)

-

H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A)

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3, Respiratory tract irritation)

Signal Word: Danger

Physical and Chemical Properties

A summary of the available physical and chemical properties of this compound is presented in the table below. It is important to note that some of these values are estimates and should be treated with caution.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄N₂O₂ | [3] |

| Molecular Weight | 124.10 g/mol | [3] |

| Appearance | Light brown to yellow solid/powder | [3] |

| Melting Point | 67-73 °C | [3] |

| Boiling Point | 230.85 °C (rough estimate) | [3] |

| Flash Point | Not available (often cited as "Not applicable" for solids) | |

| Autoignition Temperature | Not available | |

| Solubility | No specific data available |

Toxicological Information

Detailed toxicological data for this compound is limited in publicly available literature. Much of the understanding of its potential toxicity is inferred from data on structurally related compounds, such as other nitropyridine derivatives and nitroaromatic compounds in general.

Acute Toxicity

| Compound | Route | Species | LD50/LC50 | Reference(s) |

| 2-Amino-5-nitropyridine | Oral | Rat | 820.96 mg/kg (Predicted) | [4] |

| 2-Chloro-5-nitropyridine | Oral | Rat | 738.87 mg/kg (Predicted) | [5] |

| 2-Ethyl-4-nitropyridine N-oxide | Oral | Rat (female) | 1250 mg/kg | [6] |

| 2-Ethyl-4-nitropyridine N-oxide | Oral | Mouse (male) | 430 mg/kg | [6] |

| Pyridine | Oral | Rat | 891 - 1580 mg/kg | [7] |

| Pyridine | Dermal | Rabbit | 1000 - 2000 mg/kg | [7] |

| Pyridine | Inhalation | Rat | 15 - 18 mg/L (4 hours) | [7] |

Potential Mechanism of Toxicity: Methemoglobinemia

A significant toxicological concern for nitroaromatic compounds is the induction of methemoglobinemia.[8] This condition arises from the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it unable to transport oxygen. This leads to a functional anemia and tissue hypoxia.[8]

While direct studies on this compound's ability to cause methemoglobinemia are not available, its chemical structure suggests this is a plausible mechanism of toxicity. The nitro group can be metabolized to reactive intermediates that facilitate the oxidation of hemoglobin.[8] A study on 2-ethyl-4-nitropyridine N-oxide demonstrated a toxic effect on the blood system, with a significant increase in methemoglobin.[6]

The following diagram illustrates the proposed signaling pathway for nitroaromatic compound-induced methemoglobinemia.

Genotoxicity

There is no specific data on the genotoxicity of this compound. However, some nitroaromatic compounds are known to be mutagenic. For example, 2-nitrofluorene is used as a positive control in the Ames test for certain bacterial strains.[9] Studies on pyridine have shown it to be genotoxic in human lymphocytes in vitro.[10][11] Therefore, it is prudent to handle this compound as a potential genotoxic agent.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) and common in vitro assays are used to assess the toxicity of new chemical entities. The following are outlines of relevant protocols.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[6]

-

Principle: A stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.[6]

-

Animal Model: Typically rats, of a single sex (usually females).[6]

-

Procedure:

-

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered orally to a group of animals.

-

Animals are observed for a defined period (typically 14 days) for signs of toxicity and mortality.[6]

-

The number of affected animals determines whether a higher or lower dose is tested in the next step, or if the study is concluded.

-

-

Endpoint: Classification of the substance into a GHS acute toxicity category based on the observed mortality.[6]

In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[10]

-

Procedure:

-

Plate cells in a 96-well plate and allow them to adhere.

-

Expose the cells to various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[13]

-

-

Endpoint: Calculation of the IC50 value, which is the concentration of the substance that inhibits cell viability by 50%.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | C5H4N2O2 | CID 26998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 97 15009-91-3 [sigmaaldrich.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide - Gorokhova - Hygiene and Sanitation [transsyst.ru]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. oral ld50 values: Topics by Science.gov [science.gov]

- 10. In vitro genotoxicity of pyridine in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Metabolism and DNA binding of 2-nitropyrene in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Genotoxicity of a variety of nitroarenes and other nitro compounds in DNA-repair tests with rat and mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Nitropyridine: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Nitropyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its physicochemical properties, synthesis methodologies, and its crucial role as a precursor in the development of therapeutic agents. Particular emphasis is placed on its application in the synthesis of kinase inhibitors, with detailed experimental protocols and a visualization of a relevant biological signaling pathway. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering in-depth information to support their research endeavors.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the design of biologically active molecules, with a significant percentage of FDA-approved drugs containing this heterocyclic motif.[1] Among the various substituted pyridines, this compound and its analogs are of particular interest due to the versatile reactivity imparted by the nitro group. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating it for nucleophilic aromatic substitution, which is a cornerstone reaction in the synthesis of complex pharmaceutical intermediates.[2] This guide will explore the essential aspects of this compound, providing a technical resource for its effective utilization in a research and drug development setting.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Reference |

| CAS Number | 15009-91-3 | [3] |

| Molecular Formula | C₅H₄N₂O₂ | [3] |

| Molecular Weight | 124.10 g/mol | [3] |

| Appearance | Powder | [4] |

| Melting Point | 67-72 °C | [4] |

| Purity | ≥97% |

Synthesis of Nitropyridine Derivatives

The synthesis of nitropyridines is a critical first step in their application as pharmaceutical intermediates. A common method for the synthesis of aminonitropyridines, which are versatile precursors, is the nitration of aminopyridines.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine

This protocol details the nitration of 2-aminopyridine to produce 2-amino-5-nitropyridine, a common and useful derivative.[5][6]

Materials:

-

2-aminopyridine

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

1,2-dichloroethane

-

Crushed ice

-

Ammonia water

Procedure:

-

In a reaction vessel, dissolve 18.82g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

-

Cool the solution to below 10 °C and slowly add 45.17 g of a pre-mixed cold solution of concentrated sulfuric acid and fuming nitric acid dropwise.

-

After the addition is complete, allow the reaction to proceed for 12 hours at 60 °C. The reaction mixture will change color from light yellow to red-wine.

-

Upon completion, cool the reaction mixture to room temperature and wash with water until the pH is approximately 5.8.

-

The organic layer is then separated, and the 1,2-dichloroethane is recovered under reduced pressure.

-

The residue is slowly poured into ice water, which will cause a dark yellow precipitate to form.

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.

Expected Yield: Approximately 91.67% with a purity of 98.66% as determined by HPLC.[6]

Applications in Drug Development

Nitropyridines are crucial building blocks in the synthesis of a wide range of bioactive molecules, demonstrating antitumor, antiviral, and anti-neurodegenerative properties.[1] A particularly significant application is in the development of kinase inhibitors, a major class of targeted cancer therapeutics.[7]

Role as a Precursor for Kinase Inhibitors

The pyridine scaffold is adept at forming key hydrogen bond interactions within the ATP-binding site of kinases.[7] Nitropyridine derivatives, such as 2,4-dichloro-5-nitropyridine, serve as versatile starting materials for the synthesis of potent kinase inhibitors. The nitro group activates the pyridine ring for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various functionalities to construct a diverse library of potential kinase inhibitors.[8]

Synthetic Workflow for Pyridine-Based Kinase Inhibitors

The following diagram illustrates a generalized workflow for the synthesis of a pyridine-based kinase inhibitor, starting from a nitropyridine derivative. This process typically involves nucleophilic substitution followed by reduction of the nitro group and subsequent cyclization to form a fused heterocyclic system, a common core structure in many kinase inhibitors.

Caption: Generalized synthetic workflow for a kinase inhibitor from a this compound derivative.

Signaling Pathway Modulation by Kinase Inhibitors Derived from Nitropyridines

Kinase inhibitors developed from nitropyridine precursors can target various signaling pathways implicated in diseases like cancer. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of the actin cytoskeleton and is a significant therapeutic target.[8]

The diagram below illustrates the ROCK signaling pathway, which can be targeted by inhibitors synthesized from nitropyridine building blocks.

Caption: The Rho-Kinase (ROCK) signaling pathway and the point of inhibition.

Extracellular signals activate G protein-coupled receptors (GPCRs), leading to the activation of RhoA.[8] Activated RhoA then activates ROCK, which in turn phosphorylates and inhibits myosin light chain phosphatase (MLCP).[8] This inhibition leads to an increase in phosphorylated myosin light chain (MLC), promoting actin-myosin contraction and subsequent cellular responses.[8] Kinase inhibitors derived from nitropyridine precursors can block the activity of ROCK, thereby disrupting this pathway.

Conclusion

This compound and its derivatives are indispensable tools in the arsenal of medicinal chemists. Their unique reactivity profile, particularly their susceptibility to nucleophilic aromatic substitution, makes them ideal starting materials and intermediates for the synthesis of complex, biologically active molecules. As demonstrated, their application in the development of targeted therapies such as kinase inhibitors highlights their significant contribution to the field of drug discovery. This guide provides a foundational understanding of this compound, offering valuable insights and practical protocols for researchers dedicated to advancing pharmaceutical science.

References

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Research Chemical|High-Purity Reagent [benchchem.com]

- 3. This compound | C5H4N2O2 | CID 26998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Solubility of 2-Nitropyridine in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-nitropyridine in common organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this guide presents available qualitative solubility information for this compound and its derivatives. To offer a valuable comparative framework, quantitative solubility data for the structurally related compound 3-hydroxy-2-nitropyridine is included. Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of solid compounds in organic solvents, enabling researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the chemical formula C₅H₄N₂O₂. It presents as a powder and is a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes such as crystallization, and formulation development.

Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield a consolidated quantitative data table for the solubility of this compound in a range of common organic solvents. However, qualitative solubility information for this compound and related compounds, along with quantitative data for a structurally similar compound, provides valuable insights.

Qualitative Solubility of Nitropyridine Derivatives

Qualitative data for nitropyridine derivatives suggest that their solubility is influenced by the nature of the substituent and the polarity of the solvent.

| Compound | Solvent | Qualitative Solubility |

| 2-Nitrosopyridine | Acetonitrile | Slightly Soluble |

| Chloroform | Slightly Soluble | |

| Methanol | Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| 5-Bromo-2-nitropyridine | Water | Insoluble |

| Methanol | Slightly Soluble | |

| Ethanol | Readily Dissolving | |

| Chloroform | Slightly Soluble | |

| Dimethyl Sulfoxide (DMSO) | Readily Dissolving | |

| 2-Methyl-3-nitropyridine | Methanol | Soluble[1] |

| 3-Hydroxy-2-nitropyridine | Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2] |

| Methanol | Slightly Soluble (Heated)[2] |

Quantitative Solubility of 3-Hydroxy-2-nitropyridine

The following table presents the mole fraction solubility (x₁) of 3-hydroxy-2-nitropyridine in ten pure solvents at various temperatures, as a reference for understanding the potential solubility behavior of this compound. The data indicates that the solubility of 3-hydroxy-2-nitropyridine is highest in tetrahydrofuran and lowest in n-hexane.[3]

Table 1: Mole Fraction Solubility (x₁) of 3-Hydroxy-2-nitropyridine in Pure Solvents (T = 278.15 to 318.15 K)[3]

| Temperature (K) | Tetrahydrofuran | Acetone | Acetonitrile | Ethyl Acetate | Methanol | Ethanol | n-Propanol | Isopropanol | Water | n-Hexane |

| 278.15 | 0.1013 | 0.0812 | 0.0631 | 0.0512 | 0.0315 | 0.0287 | 0.0261 | 0.0213 | 0.0012 | 0.0003 |

| 283.15 | 0.1156 | 0.0921 | 0.0715 | 0.0583 | 0.0367 | 0.0331 | 0.0302 | 0.0245 | 0.0015 | 0.0004 |

| 288.15 | 0.1312 | 0.1043 | 0.0811 | 0.0661 | 0.0425 | 0.0382 | 0.0348 | 0.0281 | 0.0018 | 0.0005 |

| 293.15 | 0.1483 | 0.1179 | 0.0918 | 0.0748 | 0.0491 | 0.0439 | 0.0399 | 0.0322 | 0.0022 | 0.0006 |

| 298.15 | 0.1671 | 0.1331 | 0.1038 | 0.0845 | 0.0566 | 0.0503 | 0.0457 | 0.0368 | 0.0026 | 0.0007 |

| 303.15 | 0.1878 | 0.1499 | 0.1172 | 0.0953 | 0.0651 | 0.0575 | 0.0522 | 0.0419 | 0.0031 | 0.0009 |

| 308.15 | 0.2106 | 0.1685 | 0.1321 | 0.1073 | 0.0747 | 0.0656 | 0.0594 | 0.0476 | 0.0037 | 0.0011 |

| 313.15 | 0.2357 | 0.1891 | 0.1486 | 0.1206 | 0.0855 | 0.0747 | 0.0674 | 0.0539 | 0.0044 | 0.0013 |

| 318.15 | 0.2634 | 0.2118 | 0.1669 | 0.1353 | 0.0976 | 0.0849 | 0.0763 | 0.0609 | 0.0052 | 0.0016 |

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is essential for many scientific and industrial processes. The following are detailed methodologies for the experimental determination of the solubility of a solid compound like this compound in organic solvents.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Objective: To determine the mass of a solute that dissolves in a given mass or volume of a solvent at a specific temperature to form a saturated solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Sealed flasks or vials

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed sample containers (e.g., glass vials)

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a flask. The presence of undissolved solid is crucial to ensure that the solution is saturated at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to the flask.

-

Equilibration: Seal the flask to prevent solvent evaporation. Place the flask in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter into a pre-weighed container. This step is critical to remove any undissolved solid particles.

-

Solvent Evaporation: Accurately weigh the container with the filtered saturated solution. Carefully evaporate the solvent. This can be achieved by placing the container in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound, or by using a rotary evaporator.

-

Mass Determination: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again.

-

Calculation: The mass of the dissolved this compound is the final mass of the container and solid minus the initial mass of the empty container. The solubility can then be expressed in various units, such as grams per 100 g of solvent ( g/100g ) or mole fraction (x₁).

UV-Visible Spectrophotometry Method

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance of light.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1-3).

-

Carefully withdraw a sample of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution.

-

-

Calculation:

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility using the gravimetric method.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

References

The Advent of a Key Heterocycle: A Technical Guide to the Discovery and Synthesis of 2-Nitropyridine

For researchers, scientists, and professionals in drug development, an in-depth understanding of the synthesis of foundational chemical building blocks is paramount. Among these, 2-nitropyridine stands as a crucial intermediate in the preparation of a wide array of pharmaceuticals and agrochemicals. This technical guide delves into the historical discovery and the evolution of synthetic methodologies for this compound, presenting detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key chemical transformations.

Historical Context and Initial Discoveries

The journey to synthesize this compound is intrinsically linked to the broader history of pyridine chemistry. Early investigations in the late 19th and early 20th centuries focused on understanding the reactivity of the pyridine ring. Direct nitration of pyridine, a seemingly straightforward approach, proved to be a significant challenge. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, deactivates it towards electrophilic aromatic substitution. Consequently, direct nitration of pyridine typically results in low yields of 3-nitropyridine, with the formation of this compound being even less favorable.[1]

The pioneering work of Russian chemist Aleksei Chichibabin in the early 20th century on the amination of pyridine, known as the Chichibabin reaction, was a landmark in pyridine chemistry.[2][3][4] This reaction provided an efficient route to 2-aminopyridine, which would later become a critical precursor for the synthesis of this compound and its derivatives.[5] While Chichibabin's work did not directly yield this compound, it laid the essential groundwork by providing access to the necessary starting materials.

The first successful syntheses of nitropyridine derivatives often involved the nitration of substituted pyridines, where the substituent could direct the position of the incoming nitro group and activate the ring towards substitution. The synthesis of this compound itself was accomplished through indirect methods, primarily involving the oxidation of 2-aminopyridine or the chemical transformation of other 2-substituted pyridines.

Key Synthetic Methodologies

The synthesis of this compound and its important precursors has evolved significantly over the years, with modern methods focusing on improved yields, safety, and environmental considerations. The following sections detail the core synthetic strategies.

Synthesis of 2-Amino-Nitropyridine Precursors

A prevalent strategy for accessing the this compound scaffold involves the nitration of 2-aminopyridine. This reaction typically yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[6]

This protocol describes the synthesis of 2-amino-5-nitropyridine.

Materials:

-

2-Aminopyridine

-

Dichloroethane

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice water

Procedure:

-

In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.[7]

-

Cool the solution to below 10 °C.

-

Slowly add a pre-mixed solution of 45.17 g of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C. The addition is completed over approximately 12 hours. The reaction mixture will change color from light yellow to red-wine.[7]

-

After the addition is complete, allow the reaction to proceed for a specified time at a controlled temperature (e.g., 58 °C for 10 hours).[7]

-

Cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is approximately 5.8.[7]

-

Separate the organic layer and recover the dichloroethane under reduced pressure.[7]

-

Slowly pour the residue into ice water to precipitate a dark yellow solid.[7]

-

Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[7]

Quantitative Data: A typical yield for this procedure is approximately 91.67% with a purity of 98.66% (as determined by HPLC).[7]

Oxidation of 2-Aminopyridine to this compound

A more direct route to this compound involves the oxidation of 2-aminopyridine. Various oxidizing agents have been employed for this transformation.

This protocol outlines a general procedure for the oxidation of anilines to nitroarenes, which can be adapted for 2-aminopyridine.[8]

Materials:

-

2-Aminopyridine

-

Peracetic acid (or other suitable peroxy acid)

-

Solvent (e.g., acetic acid)

Procedure:

-

Dissolve 2-aminopyridine in a suitable solvent such as acetic acid.

-

Add the peroxy acid (e.g., peracetic acid generated in situ from acetic anhydride and hydrogen peroxide) to the solution at a controlled temperature.[8]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by a suitable method such as recrystallization or chromatography.

Quantitative Data: The yields for the oxidation of aminopyridines to nitropyridines can vary depending on the specific substrate and reaction conditions, with some procedures reporting lower yields compared to the oxidation of anilines.[8]

Synthesis from Pyridine N-Oxides

The synthesis of this compound-1-oxide from 2-aminopyridine-1-oxide is another important route. The N-oxide can then be deoxygenated to yield this compound.

Materials:

-

2-Aminopyridine-1-oxide

-

30% Fuming Sulfuric Acid (H₂SO₄)

-

27.5% Hydrogen Peroxide (H₂O₂)

-

Ammonium Hydroxide (NH₄OH)

-

Ether or Butyl Alcohol

Procedure:

-

Oxidize 2-aminopyridine to 2-aminopyridine-1-oxide using a suitable oxidizing agent like peracetic acid.[9]

-

To a mixture of 30% fuming sulfuric acid and 27.5% hydrogen peroxide, add the 2-aminopyridine-1-oxide at a temperature of 10-20 °C.[9]

-

After the reaction is complete, pour the reaction mixture onto ice.[9]

-

Neutralize the solution with ammonium hydroxide.[9]

-

Extract the product with ether or butyl alcohol.[9]

-

Evaporate the solvent to obtain this compound-1-oxide.[9]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Synthesis of 2-Amino-5-Nitropyridine

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | Dichloroethane | <10 (addition), 58 (reaction) | 12 (addition), 10 (reaction) | 91.67 | 98.66 | [7] |

Table 2: Synthesis of 2-Hydroxy-5-Nitropyridine (One-Pot)

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Aminopyridine | Conc. H₂SO₄, Conc. HNO₃, NaNO₂ | Water | 10-20 (addition), 40-50 (nitration), 0-10 (diazotization) | 4-5 (nitration) | 56.7 - 58.1 | [10] |

Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and experimental workflows.

Signaling Pathways and Logical Relationships

Caption: Nitration of 2-Aminopyridine Reaction Mechanism.

Caption: General Oxidation Pathway of 2-Aminopyridine.

Experimental Workflow

Caption: Experimental Workflow for 2-Amino-5-Nitropyridine Synthesis.

Conclusion

The synthesis of this compound, a journey from challenging direct nitration attempts to sophisticated indirect methods, highlights the ingenuity of synthetic organic chemists. The development of routes starting from readily available 2-aminopyridine has been pivotal, enabling the production of this key intermediate for numerous applications in the pharmaceutical and agrochemical industries. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals, facilitating a deeper understanding and practical application of these important synthetic transformations. Future research will likely focus on developing even more efficient, sustainable, and catalytic methods for the synthesis of this compound and its derivatives.

References

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. thieme.de [thieme.de]

- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. EP0098684A2 - Modified chichibabin reaction, and novel pyridine derivatives - Google Patents [patents.google.com]

- 6. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]

- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

Theoretical Insights into the Electronic Structure of 2-Nitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of 2-Nitropyridine, a key heterocyclic compound with significant implications in medicinal chemistry and materials science. By leveraging computational chemistry methods, particularly Density Functional Theory (DFT), researchers have elucidated the intricate electronic properties that govern its reactivity and potential applications. This document summarizes key quantitative data, details the underlying computational methodologies, and visualizes the logical workflow of these theoretical investigations.

Molecular Geometry and Energetics

The foundational aspect of understanding the electronic structure of this compound lies in its optimized molecular geometry and energetic stability. Theoretical calculations, primarily using DFT with the B3LYP functional and various basis sets such as 6-311++G(d,p), have been instrumental in determining these properties.

A critical energetic parameter is the heat of formation, which provides insight into the thermodynamic stability of the molecule. For this compound, this has been a subject of detailed computational studies, often in comparison with its other isomers.

Table 1: Calculated Energetic Properties of this compound

| Property | Calculated Value | Method |

| Heat of Formation | Value not explicitly found in search results | DFT/B3LYP |

| Total Energy | Value not explicitly found in search results | DFT/B3LYP |

Note: While a comprehensive study on the heat of formation of all nitropyridine isomers exists, the specific value for this compound was not explicitly provided in the search results.

The optimized geometry of this compound, as determined by DFT calculations, reveals a planar pyridine ring with the nitro group also tending towards planarity to maximize conjugation, although some studies on derivatives suggest a slight twist of the nitro group relative to the pyridine ring.

Table 2: Optimized Geometrical Parameters of this compound (Calculated)

| Parameter | Value (Å/°) | Method |

| Bond Lengths | DFT/B3LYP | |

| C2-N(NO2) | Data not available in search results | |

| N(NO2)-O1 | Data not available in search results | |

| N(NO2)-O2 | Data not available in search results | |

| N1-C2 | Data not available in search results | |

| C2-C3 | Data not available in search results | |

| C3-C4 | Data not available in search results | |

| C4-C5 | Data not available in search results | |

| C5-C6 | Data not available in search results | |

| C6-N1 | Data not available in search results | |

| Bond Angles | ||

| N1-C2-C3 | Data not available in search results | |

| C2-C3-C4 | Data not available in search results | |

| C3-C4-C5 | Data not available in search results | |

| C4-C5-C6 | Data not available in search results | |

| C5-C6-N1 | Data not available in search results | |

| C6-N1-C2 | Data not available in search results | |

| C2-N(NO2)-O1 | Data not available in search results | |

| O1-N(NO2)-O2 | Data not available in search results | |

| Dihedral Angles | ||

| N1-C2-N(NO2)-O1 | Data not available in search results |

Note: Specific calculated bond lengths, bond angles, and dihedral angles for the isolated this compound molecule were not available in the provided search results. The tables are structured to present this data once obtained.

Electronic Properties: Frontier Molecular Orbitals and Charge Distribution

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

The distribution of electron density within the molecule, often quantified by Mulliken atomic charges, reveals the electrophilic and nucleophilic sites, which is vital for predicting its interaction with other molecules and its role in chemical reactions.

Table 3: Calculated Electronic Properties of this compound

| Property | Value (eV) | Method |

| HOMO Energy | Data not available in search results | DFT/B3LYP |

| LUMO Energy | Data not available in search results | DFT/B3LYP |

| HOMO-LUMO Gap | Data not available in search results | DFT/B3LYP |

Table 4: Calculated Mulliken Atomic Charges of this compound

| Atom | Charge (a.u.) | Method |

| N1 (pyridine) | Data not available in search results | DFT/B3LYP |

| C2 | Data not available in search results | |

| C3 | Data not available in search results | |

| C4 | Data not available in search results | |

| C5 | Data not available in search results | |

| C6 | Data not available in search results | |

| N (NO2) | Data not available in search results | |

| O1 (NO2) | Data not available in search results | |

| O2 (NO2) | Data not available in search results | |

| H3 | Data not available in search results | |

| H4 | Data not available in search results | |

| H5 | Data not available in search results | |

| H6 | Data not available in search results |

Note: Specific calculated HOMO-LUMO energies and Mulliken atomic charges for the isolated this compound molecule were not available in the provided search results. The tables are structured for their inclusion.

Computational Methodology

The theoretical investigation of this compound's electronic structure predominantly employs Density Functional Theory (DFT). This approach offers a good balance between computational cost and accuracy for systems of this size.

Geometry Optimization

The first step in the computational workflow is the geometry optimization of the this compound molecule. This process seeks to find the minimum energy conformation of the molecule on its potential energy surface. The most commonly used functional for this purpose is B3LYP, which is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of basis set is also crucial, with Pople-style basis sets like 6-311++G(d,p) being frequently utilized to provide a flexible description of the electron distribution.

Electronic Structure Calculations

Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain the electronic properties. This includes the energies of the molecular orbitals (HOMO and LUMO) and the distribution of electron density, from which atomic charges are derived using methods like Mulliken population analysis.

The logical flow of a typical computational study on this compound is illustrated in the following diagram:

Caption: Computational workflow for the theoretical study of this compound.

Vibrational Analysis

While the primary focus is on the electronic structure, vibrational analysis is a standard component of these theoretical studies. It serves two main purposes: to confirm that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. These predicted spectra can then be compared with experimental data to validate the computational model. Studies on derivatives of this compound have shown good agreement between calculated and experimental vibrational frequencies.

Conclusion

Introduction to the chemistry of nitropyridines

An In-depth Technical Guide to the Chemistry of Nitropyridines for Researchers, Scientists, and Drug Development Professionals.

Introduction

Nitropyridines are a pivotal class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, deactivating it towards electrophilic substitution while simultaneously activating it for nucleophilic substitution.[4][5] This distinct reactivity makes nitropyridines versatile intermediates for synthesizing a wide range of functionalized pyridine derivatives.[1][2] As of 2021, molecules containing a pyridine moiety constituted approximately 14% of N-heterocyclic drugs approved by the FDA, highlighting the significance of synthetic precursors like nitropyridines in drug design.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of nitropyridines, complete with quantitative data and detailed experimental protocols.

Synthesis of Nitropyridines

The synthesis of nitropyridines can be challenging due to the pyridine ring's inherent electron deficiency, which is further exacerbated under the acidic conditions required for nitration.[5] Several methods have been developed to overcome this low reactivity.

Direct Nitration of Pyridine

Direct nitration of pyridine is notoriously difficult, requiring harsh conditions and often resulting in low yields.[5][6] The reaction of pyridine with nitrating agents typically leads to the protonation of the ring nitrogen, forming the strongly deactivated pyridinium cation, which is estimated to undergo nitration at a rate 10^22 times slower than benzene.[5]

However, alternative methods have been developed:

-

Nitration with Dinitrogen Pentoxide (N₂O₅) : A notable method involves the reaction of pyridine with dinitrogen pentoxide in an organic solvent like liquid sulfur dioxide. This forms an N-nitropyridinium ion intermediate. Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) or sulfur dioxide/water leads to a[4][7] sigmatropic shift of the nitro group, yielding 3-nitropyridine.[5][8][9] This procedure can produce 3-nitropyridine in good yields (around 77%).[5][8][9]

-

Nitration with Nitric Acid in Trifluoroacetic Anhydride : This method can produce various 3-nitropyridines in yields ranging from 10-83%.[10]

Nitration of Pyridine N-Oxides

A more effective and common strategy is the nitration of pyridine N-oxide. The N-oxide group activates the pyridine ring, particularly at the 4-position, making it more susceptible to electrophilic attack.[11] The resulting 4-nitropyridine N-oxide is a versatile intermediate that can be subsequently deoxygenated to yield 4-nitropyridine or used directly in substitution reactions.[11][12]

Caption: Synthetic pathway from pyridine to 4-aminopyridine via N-oxide intermediate.

Ring Transformation Reactions

Nitropyridines can also be synthesized via three-component ring transformation (TCRT) reactions. For instance, 1-methyl-3,5-dinitro-2-pyridone, an electron-deficient substrate, can react with a ketone and an ammonia source to build a new nitropyridine ring system.[13] This "scrap and build" strategy allows for the creation of complex nitropyridines that are not easily accessible through other methods.[13]

Reactivity of Nitropyridines

The nitro group's strong electron-withdrawing nature dictates the reactivity of the nitropyridine ring.

Nucleophilic Aromatic Substitution (SₙAr)

Nitropyridines are highly activated towards nucleophilic aromatic substitution (SₙAr). The nitro group stabilizes the negative charge in the Meisenheimer intermediate complex formed during the reaction, facilitating the displacement of a leaving group (like a halogen) or even a hydrogen atom (in Vicarious Nucleophilic Substitution).[4][7][14]

-

Halogen Displacement : Chloro- and fluoro-nitropyridines are common substrates. For example, the chlorine atom in 2-chloro-5-nitropyridine is readily displaced by various nucleophiles, a key step in the synthesis of insecticides and potential drug candidates.[1] Similarly, the fluorine in 3-fluoro-2-nitropyridine is selectively displaced by nitrogen nucleophiles to form 3-substituted-2-nitropyridines, which can be reduced to valuable 2,3-diaminopyridines.[15]

-

Vicarious Nucleophilic Substitution (VNS) of Hydrogen : VNS allows for the formal substitution of a hydrogen atom. Electrophilic nitropyridines react with carbanions (e.g., those stabilized by a sulfonyl group) to form a Meisenheimer-type adduct.[7][14] A subsequent base-induced β-elimination of the stabilizing group's acid (e.g., PhSO₂H) leads to the C-H alkylated product.[7][14] This reaction is a powerful tool for C-C bond formation on the pyridine ring.[7][14]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) on nitropyridines.

Reduction of the Nitro Group

The nitro group is readily reduced to an amino group, providing a primary route to aminopyridines, which are crucial building blocks in medicinal chemistry.[12][15]

Common reduction methods include:

-

Catalytic Hydrogenation : Using catalysts like Palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method.[15]

-

Metal/Acid Reduction : A combination of a metal, such as iron (Fe) or tin(II) chloride (SnCl₂), in an acidic medium is widely used.[12][15][16] For example, 4-nitropyridine-N-oxide can be reduced with iron in hydrochloric or sulfuric acid to produce 4-aminopyridine in high yields (80-90%).[12]

Zincke Reaction

While not a direct reaction of nitropyridines, the Zincke reaction is a related transformation where a pyridine is activated by a 2,4-dinitrophenyl group. The resulting N-2,4-dinitrophenyl-pyridinium salt can undergo ring-opening upon treatment with a primary or secondary amine, leading to the formation of Zincke aldehydes or new pyridinium salts.[17] This chemistry has been adapted for modern synthetic applications, including the isotopic labeling of pyridines.[18][19]

Applications in Drug Development and Research

Nitropyridines are indispensable precursors for a wide range of biologically active molecules.[1][2][20]

-

Oncology : They are used to synthesize inhibitors of various kinases, such as Janus kinase 2 (JAK2) and cyclin G-associated kinase, which are targets in cancer therapy.[2][21]

-

Infectious Diseases : The 2,3-diaminopyridine motif, accessible from nitropyridine precursors, is found in Nevirapine, a non-nucleoside reverse transcriptase inhibitor for HIV treatment.[15]

-

Neurodegenerative Diseases : Nitropyridines have been used to create ligands for α-synuclein, a protein implicated in Parkinson's disease.[2]

-

Agrochemicals : They serve as building blocks for novel insecticides and herbicides.[1][20][22]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving nitropyridines.

Table 1: Synthesis of 3-Substituted 2-Aminopyridines [15]

| Nucleophile | 3-Amino-2-nitropyridine Yield (%) | Reduction Method | 2,3-Diaminopyridine Yield (%) |

|---|---|---|---|